molecular formula C9H10N4OS B1384259 2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one CAS No. 99967-86-9

2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Cat. No.: B1384259
CAS No.: 99967-86-9
M. Wt: 222.27 g/mol
InChI Key: RZTQBKFTKCSRLE-UHFFFAOYSA-N
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Description

2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that features a unique fusion of pyrrolidine, thiazole, and pyrimidine rings.

Scientific Research Applications

2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential neuroprotective and anti-inflammatory effects.

    Medicine: Investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

The primary target of this compound is mitotic serine/threonine kinases . These kinases play a crucial role in regulating cell cycle progression. During mitosis, they associate with the centrosome and spindle microtubules, influencing critical cellular processes .

Mode of Action

The compound interacts with mitotic kinases, likely through an initial oxidative coupling process. This coupling, possibly involving copper acetylide, leads to transmetalation and an intramolecular cyclization. The end result is the formation of a fused heterocycle, which affects downstream cellular events .

Biochemical Pathways

The affected pathways include those related to cell division, mitosis, and cell cycle checkpoints. By modulating mitotic kinases, this compound impacts the precise orchestration of cell division, ensuring accurate chromosome segregation and cell proliferation .

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s stability and efficacy. Proper storage conditions and drug interactions are crucial for maintaining its therapeutic benefits.

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The development of novel TopI inhibitors aimed to overcome defects such as chemical instability, dose-limiting toxicity, and drug resistance has achieved considerable interest . Fused thiazoles, in particular, thiazolo[4,5-d]pyrimidin-7(6H)-ones, are interesting heterocycles for the purpose of drug discovery .

Biochemical Analysis

Biochemical Properties

2-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, 2-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one can modulate cellular processes such as proliferation, differentiation, and apoptosis . Additionally, it interacts with proteins involved in DNA repair and replication, further highlighting its potential as a therapeutic agent .

Cellular Effects

The effects of 2-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins . Furthermore, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .

Molecular Mechanism

At the molecular level, 2-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity, which disrupts cell signaling pathways and leads to altered cellular responses . This compound also binds to DNA and proteins involved in DNA repair, thereby affecting the integrity and stability of the genetic material . Additionally, it can modulate the activity of transcription factors, leading to changes in gene expression and subsequent cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo degradation, leading to a decrease in its efficacy and potential accumulation of degradation products . Long-term studies have also indicated that prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one vary with different dosages in animal models. At lower doses, it has been shown to exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity .

Metabolic Pathways

2-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . For instance, it is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound . Additionally, this compound can affect metabolic flux and alter the levels of certain metabolites, further influencing cellular function and homeostasis .

Transport and Distribution

The transport and distribution of 2-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one within cells and tissues are mediated by various transporters and binding proteins . It can be actively transported across cell membranes by specific transporters, allowing for its accumulation in certain tissues . Once inside the cells, it can bind to intracellular proteins, influencing its localization and activity . The distribution of this compound within the body is also influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of 2-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications . For example, it may be directed to the nucleus, where it can interact with DNA and nuclear proteins . Alternatively, it can localize to the mitochondria, affecting mitochondrial function and energy metabolism . The subcellular localization of this compound can also influence its stability and degradation, further impacting its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiazole and pyrimidine derivatives under controlled conditions. For instance, the reaction of hydrazonoyl halides with thiazole derivatives in the presence of ethanol and triethylamine can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, halogenated derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Known for their wide range of medicinal properties, including antibacterial, antifungal, and anti-inflammatory activities.

    Pyrimidine derivatives: Used in antiviral, anticancer, and antimicrobial applications.

Uniqueness

2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one stands out due to its unique combination of pyrrolidine, thiazole, and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to modulate multiple molecular pathways makes it a promising candidate for therapeutic development .

Properties

IUPAC Name

2-pyrrolidin-1-yl-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS/c14-8-6-7(10-5-11-8)12-9(15-6)13-3-1-2-4-13/h5H,1-4H2,(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTQBKFTKCSRLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99967-86-9
Record name 2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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